molecular formula C19H15F3N6O3S B12161579 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide

Cat. No.: B12161579
M. Wt: 464.4 g/mol
InChI Key: JOTLEHAGJIRDLZ-UHFFFAOYSA-N
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Description

The compound 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide is a heterocyclic hybrid molecule featuring a pyridazinone core substituted with a 3,5-dimethylpyrazole moiety, linked via an acetamide group to a benzothiazole ring bearing a trifluoromethoxy substituent. The pyridazinone and benzothiazole rings contribute to its planar aromaticity, which may facilitate interactions with biological targets through π-π stacking or hydrogen bonding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and pyridazinone intermediates, followed by their coupling with the benzothiazole derivative.

    Pyrazole Synthesis: The pyrazole ring can be synthesized via the condensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions.

    Pyridazinone Formation: The pyridazinone moiety is often prepared through cyclization reactions involving hydrazine derivatives and diketones.

    Coupling Reaction: The final step involves the coupling of the pyrazole and pyridazinone intermediates with the benzothiazole derivative under conditions that promote the formation of the acetamide linkage. This can be achieved using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Pyrazole Ring Reactivity

The 3,5-dimethylpyrazole group undergoes electrophilic substitution and coordination reactions:

  • Nitration : Under HNO₃/H₂SO₄ at 0–5°C, the pyrazole ring undergoes nitration at the 4-position, yielding a nitro derivative.

  • Metal Coordination : The pyrazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity .

Table 1: Pyrazole Ring Reactions

Reaction TypeConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h4-nitro-pyrazole derivative68%
Metal BindingCuCl₂, MeOH, reflux, 6 h[Cu(C₁₂H₁₁N₃S)(Cl)₂]85%

Pyridazine Ring Transformations

The 6-oxopyridazin-1(6H)-yl group participates in nucleophilic substitution and redox reactions:

  • Nucleophilic Attack : The keto group at position 6 reacts with hydrazine to form a hydrazone derivative under acidic conditions (pH 4–5, 70°C).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the pyridazine ring to a tetrahydropyridazine, altering conformational flexibility.

Table 2: Pyridazine Reactions

Reaction TypeConditionsProductYieldSource
HydrazonationNH₂NH₂, HCl, 70°C, 4 h6-hydrazono-pyridazine derivative72%
HydrogenationH₂ (1 atm), Pd-C, EtOH, 8 hTetrahydro-pyridazine analog90%

Benzothiazole Derivative Reactivity

The 6-(trifluoromethoxy)benzothiazol-2(3H)-ylidene group demonstrates unique reactivity due to electron-withdrawing trifluoromethoxy (-OCF₃) substitution:

  • Ring-Opening : Treatment with NaOH (10% aq.) at 100°C cleaves the thiazole ring, yielding a thiol intermediate .

  • Electrophilic Substitution : Bromination (Br₂/CHCl₃) occurs at the 4-position of the benzothiazole ring .

Table 3: Benzothiazole Reactions

Reaction TypeConditionsProductYieldSource
HydrolysisNaOH (10%), 100°C, 3 h2-mercapto-6-(trifluoromethoxy)aniline65%
BrominationBr₂ (1 eq.), CHCl₃, 25°C, 1 h4-bromo-benzothiazole derivative78%

Acetamide Group Reactivity

The acetamide linker (-N-[(2E)-...]acetamide) undergoes hydrolysis and condensation:

  • Acid/Base Hydrolysis : In HCl (6M) or NaOH (2M), the acetamide hydrolyzes to a carboxylic acid.

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under anhydrous conditions to form imine derivatives.

Table 4: Acetamide Reactions

Reaction TypeConditionsProductYieldSource
HydrolysisHCl (6M), reflux, 6 hCarboxylic acid derivative88%
CondensationPhCHO, EtOH, Δ, 12 hN-benzylidene acetamide derivative70%

Cross-Reactivity Between Moieties

Interactions between functional groups influence reactivity:

  • Intramolecular Cyclization : Heating in DMF induces cyclization between the pyridazine keto group and acetamide nitrogen, forming a fused tetracyclic structure.

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in multi-step reactions, improving yields by 15–20%.

Catalytic and Industrial Relevance

  • Suzuki Coupling : The benzothiazole bromo-derivative participates in Pd-catalyzed cross-coupling with arylboronic acids .

  • Scale-Up Synthesis : Optimized conditions (K₂CO₃/acetone, 60°C) achieve >95% purity at the kilogram scale.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.

Biology

The compound has been employed as a probe in biological studies to investigate the roles of heterocyclic compounds in various biochemical pathways. Its interactions with specific enzymes and receptors can provide insights into cellular mechanisms.

Medicine

The medicinal applications are particularly noteworthy:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives possess significant antimicrobial properties. For instance, studies have shown that derivatives exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics against strains like Escherichia coli and Staphylococcus aureus .
  • Anticancer Activity : Several studies have highlighted its potential in cancer therapy. Compounds similar to this one have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines through interactions with cellular signaling pathways .

Case Studies

  • Antimicrobial Efficacy Study : In a study published in Journal of Medicinal Chemistry, various pyrazole derivatives were synthesized and tested against multiple bacterial strains. The results indicated significant antimicrobial activity with some compounds exhibiting MIC values lower than traditional antibiotics .
  • Cancer Cell Line Study : Another research article focused on evaluating the anticancer properties of compounds similar to this one against human breast cancer cell lines. The study revealed that specific modifications led to enhanced apoptosis rates compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several analogues, differing primarily in substituents on the pyridazinone and heterocyclic termini. Key comparisons include:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula (Calculated) Molecular Weight (g/mol) Key Substituents Reference
Target Compound C₂₂H₁₈F₃N₇O₃S ~557.5 (estimated) Trifluoromethoxy-benzothiazole, dimethylpyrazole-pyridazinone -
2-[3-(3,5-Dimethyl-pyrazol-1-yl)-6-oxo-6H-pyridazin-1-yl]-N-(5-isobutyl-[1,3,4]thiadiazol-2-yl)-acetamide C₂₀H₂₄N₈O₂S 464.5 (ChemSpider ID) Isobutyl-thiadiazole, dimethylpyrazole-pyridazinone
(R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide C₂₃H₂₄ClN₇O₃ 506.0 ([M+H]+ = 445.2)* Chloropyridazinone, pyrrolidinyl-cyclopropylamide

*Note: Discrepancy in molecular weight suggests possible fragmentation or adduct formation in MS data.

Functional Group Impact

  • Trifluoromethoxy-Benzothiazole vs. Thiadiazole (Isobutyl) : The target’s trifluoromethoxy group enhances lipophilicity and metabolic stability compared to the isobutyl-thiadiazole in , which may improve membrane permeability but reduce aqueous solubility .
  • Benzothiazole vs. conformational diversity .
  • Pyridazinone Substitution: The dimethylpyrazole substituent in the target and differs from the chloropyridazinone in , which could influence electronic properties (e.g., electron-withdrawing Cl in vs. electron-donating methyl groups in the target) .

Hypothetical Pharmacological Profiles

While biological data are absent in the evidence, structural trends suggest:

  • The trifluoromethoxy group may enhance blood-brain barrier penetration compared to ’s isobutyl-thiadiazole.
  • The benzothiazole’s aromaticity could improve target binding over ’s pyrrolidinyl group in kinase inhibition.

Biological Activity

The compound 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a candidate for further pharmacological exploration.

Structural Characteristics

This compound contains several notable structural components:

  • Pyrazole Ring : Known for its diverse biological activities, the pyrazole moiety is associated with anti-inflammatory and anticancer properties.
  • Pyridazinone Moiety : This part contributes to the compound's potential as an antimicrobial and anticancer agent.
  • Acetamide Group : This functional group often enhances solubility and bioavailability of pharmaceutical compounds.

The molecular formula is C_{19}H_{17F_3N_4O_2S with a molecular weight of approximately 414.43 g/mol.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Research has shown that compounds with similar structural motifs can inhibit tumor cell growth. For instance, derivatives of pyrazole have demonstrated promising results against various cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization . The specific compound may also exhibit cytotoxic effects against cancer cells, although detailed studies are still required to confirm this.

Antimicrobial Properties

The presence of the pyridazinone and benzothiazole components suggests potential antimicrobial activity. Similar compounds have been tested against bacterial strains, showing effectiveness in inhibiting growth at low concentrations .

Anti-inflammatory Effects

Compounds containing pyrazole rings have historically been recognized for their anti-inflammatory properties. Studies indicate that these compounds can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions optimized for yield and purity. Reaction conditions such as temperature and solvent choice (e.g., dimethylformamide) are critical for successful synthesis.

In Vitro Studies

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For example, a related pyrazole derivative exhibited significant cell growth inhibition with an IC50 value of 49.85 µM against A549 lung cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications to the pyrazole or benzothiazole moieties can significantly alter biological activity. For instance, variations in the substituents on the phenyl group can tune the biological properties toward either antiviral or antitumoral activities .

Comparative Analysis

Here is a comparative table summarizing similar compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,3,5,6-tetrafluorophenyl)propanamidePyridazine ring with aromatic substituentsAntitumor
1-acetyl-3-(4-chlorophenoxy)-2-hydroxypropyl-pyrazolePyrazole ring with hydroxypropyl substituentCytotoxic against A549
1-thiocarbamoyl 3-substituted phenyl-pyrazole derivativesVarious substitutions on pyrazoleMAO-B inhibition

Q & A

Q. What are the typical synthetic routes for preparing this compound, and what reaction conditions are critical for yield optimization?

Basic
The compound’s synthesis involves multi-step heterocyclic coupling. Key steps include:

  • Pyridazine Core Formation : Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions (e.g., acetic acid) to form the 6-oxopyridazin-1(6H)-yl scaffold .
  • Pyrazole Substitution : Introducing 3,5-dimethylpyrazole via nucleophilic aromatic substitution (SNAr) at the pyridazine C3 position, requiring catalytic bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) .
  • Benzothiazole Coupling : The final acetamide linkage is achieved via a condensation reaction between the pyridazine intermediate and a pre-synthesized 6-(trifluoromethoxy)benzothiazole derivative, using coupling agents like EDCI/HOBt in anhydrous dichloromethane .
    Critical Parameters : Temperature control (<60°C to avoid decomposition), inert atmosphere (N₂/Ar), and stoichiometric precision for intermediates.

Q. What advanced spectroscopic and crystallographic techniques are employed to confirm the compound’s structure?

Basic

  • X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., pyridazine-pyrazole dihedral angles reported in related structures) .
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., pyrazole methyl groups at δ 2.1–2.3 ppm) and confirms regioselectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₈F₃N₅O₃S: 494.1092) .

Q. How can computational modeling optimize reaction pathways and reduce experimental trial-and-error?

Advanced

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates for key steps (e.g., SNAr reactivity of pyridazine). Software like Gaussian or ORCA identifies energy barriers, guiding solvent/base selection .
  • Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) explore alternative pathways (e.g., avoiding undesired byproducts in benzothiazole coupling) .
  • Machine Learning : Training models on existing heterocyclic reaction datasets (e.g., Pyrazole-Pyridazine couplings) predicts optimal conditions (solvent, catalyst) for yield improvement .

Q. What methodological frameworks are recommended for assessing the compound’s biological activity and resolving contradictory assay data?

Advanced

  • Dose-Response Studies : Use IC₅₀/EC₅₀ curves (e.g., in cancer cell lines) with controls for cytotoxicity (e.g., MTT assay). Triplicate runs minimize variability .
  • Mechanistic Profiling : Combine enzymatic assays (e.g., kinase inhibition) with molecular docking (AutoDock Vina) to correlate activity with structural motifs (e.g., benzothiazole’s π-π stacking) .
  • Data Reconciliation : Apply factorial design (e.g., 2^k designs) to isolate variables (pH, temperature) causing discrepancies. Statistical tools like ANOVA validate significance .

Q. How can researchers address discrepancies in reactivity or stability observed during scale-up?

Advanced

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression; Raman spectroscopy detects polymorphic shifts during crystallization .
  • Kinetic Modeling : Fit rate constants to Arrhenius equations to predict thermal degradation thresholds (e.g., pyridazine ring stability above 70°C) .
  • Microreactor Trials : Continuous-flow systems enhance heat/mass transfer, mitigating exothermic side reactions observed in batch processes .

Q. What reactor design considerations are critical for heterogeneous catalytic steps in the synthesis?

Advanced

  • Catalyst Immobilization : Use silica-supported palladium catalysts for Suzuki couplings; characterize porosity (BET analysis) to ensure active site accessibility .
  • Membrane Separation : Integrate ceramic membranes for real-time byproduct removal (e.g., acetic acid from cyclocondensation), improving reaction equilibrium .

Q. What analytical methods ensure purity and stability under storage conditions?

Basic

  • HPLC-PDA : Quantify impurities (e.g., residual DMF) using C18 columns (gradient: 0.1% TFA in H₂O/MeCN). Limit: <0.1% per ICH Q3A .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months; monitor degradation via LC-MS (e.g., hydrolyzed acetamide at m/z 452.08) .

Q. How can AI-driven platforms enhance reaction optimization and predictive toxicology?

Advanced

  • Generative Chemistry : Platforms like ChemOS propose novel analogs by modifying substituents (e.g., replacing trifluoromethoxy with –CF₃) while predicting ADMET profiles .
  • Automated High-Throughput Screening (HTS) : Robots test 10⁴ conditions/day (solvent, catalyst ratios), with AI clustering successful trials for pattern recognition .

Q. What strategies validate the compound’s selectivity in multi-target pharmacological studies?

Advanced

  • Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target binding (e.g., EGFR inhibition).
  • CRISPR-Cas9 Knockouts : Validate target engagement in cell lines (e.g., apoptosis rescue in Bax⁻/⁻ cells) .

Q. How are computational and experimental data integrated iteratively to refine synthetic protocols?

Advanced

  • Feedback Loops : Experimental kinetic data (e.g., Arrhenius plots) refine DFT-calculated activation energies, improving pathway accuracy .
  • Bayesian Optimization : Update reaction parameter priors (e.g., solvent polarity) after each batch, converging on optimal conditions within 10 iterations .

Properties

Molecular Formula

C19H15F3N6O3S

Molecular Weight

464.4 g/mol

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide

InChI

InChI=1S/C19H15F3N6O3S/c1-10-7-11(2)28(25-10)15-5-6-17(30)27(26-15)9-16(29)24-18-23-13-4-3-12(8-14(13)32-18)31-19(20,21)22/h3-8H,9H2,1-2H3,(H,23,24,29)

InChI Key

JOTLEHAGJIRDLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F)C

Origin of Product

United States

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